3-[(2,5-dimethylphenyl)methyl]-8-[(furan-2-yl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
3-[(2,5-dimethylphenyl)methyl]-8-[(furan-2-yl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
Reactions with Furan Derivatives : The compound reacts with various furan derivatives, including 2-methyl, 2-methoxy, 2-phenyl, and other substituted furans. This reaction is essential for synthesizing imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which exhibit unique properties like fluorescence sensitivity to benzaldehyde derivatives (Jones, 1972).
Lanthanide Metal-Organic Frameworks : The synthesis of novel lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylate demonstrates potential in fluorescence sensing. These frameworks are sensitive to benzaldehyde-based derivatives, opening avenues in chemical sensing applications (Shi et al., 2015).
Antibacterial and Anti-inflammatory Properties : Compounds structurally related to 2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione have shown potential in vitro antibacterial and anti-inflammatory activities. This suggests a possible avenue for the development of new pharmaceutical compounds (Uwabagira & Sarojini, 2019).
Synthesis of Imidazole Derivatives : The compound's structure facilitates the synthesis of various imidazole derivatives, which are critical in developing pharmaceuticals, especially as precursors for purine analogs. This expands its utility in drug development and chemical research (Alves, Proença, & Booth, 1994).
Molecular Structure and Properties
Structural Analysis through X-Ray Diffraction : Detailed structural analysis using techniques like X-ray diffraction provides insights into the molecular geometry, vibrational frequencies, and other physical properties. This is vital for understanding its behavior in different chemical environments (Özdemir, Dinçer, & Cukurovalı, 2010).
Photochromic Properties : Certain derivatives of the compound exhibit photochromic properties in solution. This can be leveraged in developing materials sensitive to light, with potential applications in sensors and display technologies (Makarova et al., 2011).
Catalytic Applications : The compound can serve as a catalyst in various chemical reactions, including coupling reactions of nucleoside methyl phosphonamidites. This catalytic role is crucial in synthetic chemistry, particularly in nucleotide synthesis (Bats, Schell, & Engels, 2013).
Mechanism of Action
Imidazole Derivatives
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-14-8-9-15(2)18(11-14)12-28-22(30)20-21(26(5)24(28)31)25-23-27(13-19-7-6-10-32-19)16(3)17(4)29(20)23/h6-11H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFPDQDCZYIPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C(=C(N4CC5=CC=CO5)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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